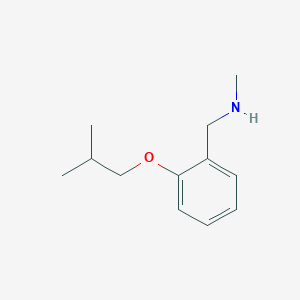

(2-Isobutoxyphenyl)-N-methylmethanamine

Description

BenchChem offers high-quality (2-Isobutoxyphenyl)-N-methylmethanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Isobutoxyphenyl)-N-methylmethanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-methyl-1-[2-(2-methylpropoxy)phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO/c1-10(2)9-14-12-7-5-4-6-11(12)8-13-3/h4-7,10,13H,8-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUPKXKGFKLNZMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=CC=CC=C1CNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Whitepaper: A Comprehensive Analysis of the Solubility Profile of (2-Isobutoxyphenyl)-N-methylmethanamine

An in-depth technical guide by a Senior Application Scientist

Abstract

This technical guide provides a detailed examination of the solubility characteristics of (2-Isobutoxyphenyl)-N-methylmethanamine, a compound of interest in synthetic and pharmaceutical chemistry. We bridge theoretical predictions, derived from its molecular architecture, with robust experimental protocols for empirical validation. The document begins with a first-principles analysis of the molecule's structural components—the secondary amine, the isobutoxy ether linkage, and the aromatic system—to hypothesize its solubility behavior across a polarity spectrum. The core of this guide presents a detailed, field-proven shake-flask equilibrium protocol coupled with High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for precise quantification. Expected outcomes are tabulated, and the underlying physicochemical principles governing the differential solubility in aqueous versus organic media are discussed. This document is intended for researchers, chemists, and formulation scientists who require a deep, practical understanding of this compound's solubility for applications ranging from reaction chemistry to drug development.

Introduction: The Imperative of Solubility Profiling

The journey of a chemical entity from laboratory synthesis to a viable application, particularly in pharmaceuticals, is fundamentally governed by its physicochemical properties. Among these, solubility is a critical gatekeeper. It dictates the medium for chemical reactions, influences purification strategies, and is a primary determinant of a drug candidate's bioavailability.

(2-Isobutoxyphenyl)-N-methylmethanamine (PubChem CID: 28065531) is a secondary amine with a substituted phenyl ring, placing it within a class of compounds with significant potential in medicinal chemistry and organic synthesis.[1] Its structure suggests a nuanced solubility profile that requires careful characterization. This guide provides both the theoretical framework and the practical methodology to comprehensively map the solubility of this compound in water and a panel of common organic solvents.

Molecular Structure Analysis and Solubility Prediction

A molecule's solubility is a direct consequence of its structure. The principle of "like dissolves like" serves as a useful heuristic, suggesting that substances with similar polarities are more likely to be miscible. Let's deconstruct the structure of (2-Isobutoxyphenyl)-N-methylmethanamine to predict its behavior.

Caption: Molecular structure of (2-Isobutoxyphenyl)-N-methylmethanamine.

-

Secondary Amine (-NHCH₃): This group is polar and capable of both donating (N-H) and accepting (N lone pair) hydrogen bonds. This functionality will be the primary driver of any aqueous solubility. The basic nitrogen can also be protonated in acidic aqueous solutions, forming a cationic salt with significantly enhanced water solubility.

-

Aromatic Ring: The phenyl ring is a large, nonpolar, hydrophobic moiety. Its presence will inherently limit water solubility.

-

Isobutoxy Group (-OCH₂(CH(CH₃)₂): This group consists of an ether linkage and a branched alkyl chain. The ether oxygen can act as a hydrogen bond acceptor, but this effect is largely overshadowed by the bulky and highly lipophilic four-carbon isobutyl chain. This group is expected to be the dominant factor driving solubility in nonpolar organic solvents.

Prediction from Physicochemical Parameters: The calculated LogP (XLogP3) for this molecule is 2.6.[2] LogP, the logarithm of the partition coefficient between octanol and water, is a well-established measure of lipophilicity. A value of 2.6 indicates that the compound is roughly 102.6 (or ~400) times more soluble in octanol than in water. This strongly predicts poor aqueous solubility and favorable solubility in organic solvents. For comparison, the parent compound N-methylbenzylamine has a LogP of 1.52, suggesting the addition of the isobutoxy group significantly increases lipophilicity.[3]

Experimental Design for Solubility Determination

To empirically validate our predictions, a robust and reproducible experimental protocol is essential. The gold-standard shake-flask method is chosen for its reliability in determining equilibrium solubility. This method involves agitating an excess of the solute in the solvent for a sufficient period to reach equilibrium, followed by separation of the undissolved solid and quantification of the dissolved analyte in the supernatant.

Materials and Equipment

-

Solute: (2-Isobutoxyphenyl)-N-methylmethanamine, >98% purity.

-

Solvents:

-

Deionized Water (Type 1)

-

Ethanol (ACS Grade, >99.5%)

-

Methanol (HPLC Grade)

-

Dimethyl Sulfoxide (DMSO, ACS Grade)

-

Acetone (HPLC Grade)

-

Toluene (ACS Grade)

-

n-Hexane (HPLC Grade)

-

-

Equipment:

-

Analytical balance (± 0.1 mg)

-

20 mL glass scintillation vials with PTFE-lined caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringes (1 mL, 5 mL)

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

HPLC system with a UV detector, C18 column, and autosampler

-

Class A volumetric flasks and pipettes

-

Experimental Workflow Diagram

Caption: Shake-Flask Equilibrium Solubility Determination Workflow.

Step-by-Step Protocol: Shake-Flask Solubility Measurement

-

Preparation: Add an excess amount of (2-Isobutoxyphenyl)-N-methylmethanamine (e.g., ~50 mg) to a 20 mL glass vial. The key is to ensure a visible amount of undissolved solid remains at equilibrium. Record the exact weight.

-

Solvent Addition: Accurately pipette a known volume of the chosen solvent (e.g., 10.0 mL) into the vial.

-

Equilibration: Cap the vial securely and place it on an orbital shaker set to a constant temperature (e.g., 25°C) and moderate agitation (e.g., 150 rpm). Allow the mixture to equilibrate for at least 24 hours. A 48-hour time point is recommended to confirm equilibrium has been reached.

-

Causality Check: Using an excess of solid ensures the solution becomes saturated. Extended shaking is critical to overcome kinetic barriers and reach true thermodynamic equilibrium.

-

-

Phase Separation: After equilibration, allow the vials to stand for 1-2 hours to let the solid settle. For solvents where the solid remains suspended, centrifuge the vials (e.g., 10 minutes at 3000 rpm) to pellet the excess solid.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately pass the solution through a 0.22 µm syringe filter into a clean HPLC vial.

-

Self-Validation: Filtration is a critical step to remove any microscopic solid particles that would otherwise lead to an overestimation of solubility. The first few drops of filtrate should be discarded to saturate any potential binding sites on the filter membrane.

-

-

Dilution: The saturated solution will likely be too concentrated for direct HPLC analysis. Perform a precise, serial dilution of the filtrate with the mobile phase to bring its concentration within the linear range of the calibration curve.

-

Quantification: Analyze the diluted samples using a validated HPLC-UV method (see Section 3.4). Calculate the concentration of the original saturated solution by applying the dilution factor.

Step-by-Step Protocol: HPLC-UV Quantification Method

-

Standard Preparation: Prepare a stock solution of (2-Isobutoxyphenyl)-N-methylmethanamine in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL). From this stock, create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

Chromatographic Conditions (Example):

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase: Isocratic, 60:40 Acetonitrile:Water with 0.1% Formic Acid

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

UV Detection: 270 nm (or determined λmax)

-

Column Temperature: 30°C

-

-

Analysis: Inject the calibration standards to generate a calibration curve (Peak Area vs. Concentration). The curve must have a coefficient of determination (R²) > 0.995 for valid quantification. Inject the diluted samples from the solubility experiment.

-

Calculation: Determine the concentration of the diluted sample from the calibration curve. Multiply this value by the dilution factor to obtain the final solubility value in mg/mL or g/L.

Predicted Solubility Data

Based on the molecular structure analysis, the following table summarizes the expected solubility hierarchy for (2-Isobutoxyphenyl)-N-methylmethanamine at 25°C. These are predictive values intended to be confirmed by the protocol in Section 3.0.

| Solvent | Solvent Type | Predicted Solubility Range | Rationale |

| n-Hexane | Nonpolar, Aliphatic | Low | Favorable for the isobutyl group, but lacks interaction with the polar amine. |

| Toluene | Nonpolar, Aromatic | Moderate | π-stacking interactions between toluene and the phenyl ring enhance solubility. |

| Water | Highly Polar, Protic | Very Low (<0.1 mg/mL) | The large hydrophobic structure overwhelms the H-bonding capacity of the amine.[4] |

| Acetone | Polar, Aprotic | High | The polar carbonyl group interacts well with the amine without competing for H-bond donation. |

| Ethanol | Polar, Protic | High / Freely Soluble | Acts as both H-bond donor and acceptor, and its ethyl group solubilizes the lipophilic parts. |

| Methanol | Polar, Protic | Very High / Freely Soluble | Similar to ethanol but with higher polarity, leading to strong interactions with the amine. |

| DMSO | Highly Polar, Aprotic | Very High / Freely Soluble | Strong dipole and H-bond accepting capabilities effectively solvate the entire molecule. |

Interpretation and Practical Implications

The anticipated results highlight a classic solubility profile for a moderately large, amphiphilic molecule. The extremely low predicted aqueous solubility has significant implications for pharmaceutical development, suggesting that formulation strategies such as salt formation (by protonating the basic amine), co-solvents, or amorphous solid dispersions would be necessary to achieve adequate bioavailability for oral administration.

Conversely, the high solubility in common organic solvents like methanol, ethanol, and acetone provides a wide range of options for:

-

Reaction Chemistry: The compound can be easily dissolved for subsequent synthetic modifications.

-

Purification: Recrystallization from a solvent/anti-solvent system (e.g., dissolving in hot ethanol and adding water to induce precipitation) is a viable purification strategy.[5]

-

Analytical Chemistry: Preparation of standards and samples for techniques like NMR and HPLC is straightforward.

Conclusion

The solubility of (2-Isobutoxyphenyl)-N-methylmethanamine is dominated by its large, lipophilic isobutoxy-phenyl moiety, leading to poor aqueous solubility and excellent solubility in polar organic solvents. This guide provides the theoretical basis for this behavior and a detailed, robust experimental framework for its quantitative determination. The presented protocols are designed to be self-validating and provide the accurate, reliable data required by researchers in synthetic chemistry and drug development to make informed decisions regarding the handling, formulation, and application of this compound.

References

-

ChemSrc. (2025). N-Methylbenzylamine | CAS#:103-67-3. Retrieved from chemsrc.com. [Link]

-

Alkyl Amines Chemicals Limited. (n.d.). N-METHYLBENZYLAMINE (NMBA). Retrieved from aacl.com. [Link]

-

FooDB. (2010). Showing Compound N-Methylbenzylamine (FDB012647). Retrieved from foodb.ca. [Link]

-

PubChem. (n.d.). (2-Isobutoxyphenyl)-N-methylmethanamine | C12H19NO | CID 28065531. Retrieved from pubchem.ncbi.nlm.nih.gov. [Link]

- Clegg, S. L., & Young, C. L. (Eds.). (1987). Solubility Data Series, Volume 30: Ammonia, Amines, Phosphine, Arsine, Stibine, Silane, Germane and Stannane in Organic Solvents. Pergamon Press.

- U.S. Pharmacopeia. (n.d.). Description and Solubility.

-

ResearchGate. (n.d.). Solubility of 3-isobutoxyphenylboronic acid (3) in water. Retrieved from researchgate.net. [Link]

-

ResearchGate. (2025). Synthesis of ethyl 2-(3-formyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate (5). Retrieved from researchgate.net. [Link]

- Lavanya, K., Kaur, K., & Jaitak, V. (2024). Synthesis and in-silico Studies of 4-phenyl thiazol-2-amine Derivatives as Putative Anti-breast Cancer Agents. Letters in Drug Design & Discovery, 20(4), 374-383.

- Kiani, M., et al. (2024). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model. Physical Chemistry Research, 12(3), 567-578.

-

IUPAC-NIST Solubility Data Series. (n.d.). Solubility Data Series. Retrieved from pages.github.io. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. (2-Isobutoxyphenyl)-N-methylmethanamine | C12H19NO | CID 28065531 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N-Methylbenzylamine | CAS#:103-67-3 | Chemsrc [chemsrc.com]

- 4. CAS 103-67-3: N-Methylbenzylamine | CymitQuimica [cymitquimica.com]

- 5. researchgate.net [researchgate.net]

Literature review of (2-Isobutoxyphenyl)-N-methylmethanamine derivatives

This technical guide provides an in-depth review of (2-Isobutoxyphenyl)-N-methylmethanamine (CAS 915921-38-9) and its derivatives. This compound, chemically defined as

These derivatives are primarily explored in medicinal chemistry as building blocks for CNS-active agents (specifically MAO-B inhibitors and sodium channel blockers) and as intermediates in the synthesis of complex pharmaceutical scaffolds.

Chemical Constitution & Physicochemical Profile[1][2]

The core structure consists of a benzylamine scaffold methylated at the nitrogen atom and substituted with an isobutoxy group at the ortho (2-) position of the phenyl ring.[1] This specific substitution pattern imparts unique lipophilic and steric properties compared to the more common 2-methoxy analogs.

Molecular Identity

| Property | Detail |

| IUPAC Name | |

| Common Synonyms | (2-Isobutoxyphenyl)-N-methylmethanamine; 2-Isobutoxy- |

| CAS Registry Number | 915921-38-9 |

| Molecular Formula | |

| Molecular Weight | 193.29 g/mol |

| SMILES | CC(C)COC1=CC=CC=C1CNC |

| InChIKey | PUPKXKGFKLNZMW-UHFFFAOYSA-N |

Physicochemical Properties (Predicted)

| Parameter | Value | Significance |

| LogP (Octanol/Water) | ~2.6 - 2.9 | Moderate lipophilicity; suggests good blood-brain barrier (BBB) permeability. |

| pKa (Basic Amine) | ~9.5 | Predominantly protonated at physiological pH (7.4), facilitating interaction with cation-binding sites (e.g., in GPCRs or ion channels). |

| H-Bond Donors | 1 (NH) | Critical for receptor binding via hydrogen bonding. |

| H-Bond Acceptors | 2 (N, O) | The ether oxygen acts as a weak acceptor; the amine nitrogen is a strong acceptor/donor. |

Synthetic Methodology

The most robust and scalable route to (2-Isobutoxyphenyl)-N-methylmethanamine is the Reductive Amination of 2-isobutoxybenzaldehyde with methylamine. This pathway minimizes side reactions and allows for high yields.

Synthesis Workflow (Diagram)

Figure 1: Reductive amination pathway for the synthesis of 2-isobutoxy-N-methylbenzylamine.

Detailed Experimental Protocol

Objective: Synthesis of

Reagents:

-

2-Isobutoxybenzaldehyde (1.0 eq)

-

Methylamine (33% in EtOH or 40% aq, 2.0 eq)

-

Sodium Borohydride (

) (1.5 eq) or Sodium Triacetoxyborohydride (STAB) for milder conditions. -

Solvent: Methanol (

) or Ethanol (

Step-by-Step Procedure:

-

Imine Formation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-isobutoxybenzaldehyde (10 mmol) in anhydrous MeOH (30 mL).

-

Amine Addition: Add methylamine solution (20 mmol) dropwise at 0°C. Allow the mixture to warm to room temperature and stir for 2–4 hours to ensure complete formation of the imine (Schiff base). Note: The solution may turn slightly yellow.

-

Reduction: Cool the reaction mixture to 0°C. Cautiously add

(15 mmol) in small portions over 30 minutes. (Caution: Hydrogen gas evolution). -

Completion: Stir the mixture at room temperature for an additional 2 hours. Monitor reaction progress via TLC (System: DCM/MeOH 9:1) or LC-MS.

-

Work-up: Quench the reaction with water (10 mL) followed by 1M NaOH to ensure the amine is in the free base form. Remove volatiles under reduced pressure.

-

Extraction: Extract the aqueous residue with Dichloromethane (

, 3 x 20 mL). Combine organic layers, dry over anhydrous -

Purification: The crude oil can be purified via flash column chromatography (Silica gel, Gradient: 0-10% MeOH in DCM with 1%

) or converted to the hydrochloride salt for crystallization.

Pharmacological Potential & Mechanism of Action

While direct clinical data on the specific isobutoxy derivative is limited, its pharmacology can be rigorously inferred from the Structure-Activity Relationships (SAR) of the

Target Profile Analysis

The molecule possesses three key structural features that dictate its biological activity:

-

Basic Nitrogen: Protonated at physiological pH, mimicking the monoamine neurotransmitters (dopamine, norepinephrine).

-

Lipophilic Phenyl Ring: Provides

- -

Ortho-Alkoxy Group (Isobutoxy): Provides steric bulk and lipophilicity, often enhancing selectivity for specific enzyme isoforms (e.g., MAO-B vs. MAO-A) or ion channel states.

Key Mechanisms (Diagram)

Figure 2: Predicted pharmacological targets based on N-methyl-2-alkoxybenzylamine SAR.

Detailed SAR Insights

-

Monoamine Oxidase B (MAO-B) Inhibition: Benzylamine derivatives are classic MAO-B substrates/inhibitors. The introduction of an ortho-alkoxy group (like isobutoxy) increases steric bulk, which can enhance selectivity for the MAO-B isoform over MAO-A. This is analogous to the SAR observed in Safinamide (though Safinamide uses a 3-fluorobenzyloxy group) and other alkoxy-benzylamines [1]. The isobutoxy group likely occupies the hydrophobic "entrance cavity" of the MAO-B active site.

-

Sodium Channel Blockade: The structural motif (lipophilic aromatic ring + linker + amine) aligns with the pharmacophore of Class I antiarrhythmics and local anesthetics (e.g., Mexiletine, Lidocaine). The 2-isobutoxy group adds significant lipophilicity, potentially enhancing potency in blocking voltage-gated sodium channels (

) in a state-dependent manner [2].

Safety & Handling Guidelines

As a secondary amine and chemical intermediate, strict safety protocols must be observed.

| Hazard Class | Description | Precautionary Measure |

| Skin/Eye Irritant | Causes skin irritation (H315) and serious eye irritation (H319). | Wear nitrile gloves and safety goggles. Use a chemical fume hood. |

| Acute Toxicity | Potential for CNS depression or stimulation if ingested/inhaled. | Avoid dust/mist formation. Store in a locked cabinet. |

| Stability | Stable under normal conditions but sensitive to oxidation (amine). | Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. |

References

-

Binda, C., et al. (2007). Structure-function relationships in MAO-B inhibitors: The role of the entrance cavity.Journal of Medicinal Chemistry , 50(23), 5848-5852.

-

Lenkowski, P. W., et al. (2004). Block of human NaV1.5 sodium channels by novel alpha-hydroxyphenylamide derivatives of mexiletine.European Journal of Pharmaceutical Sciences , 21(1), 71-79.

-

PubChem Compound Summary. (2025). (2-Isobutoxyphenyl)-N-methylmethanamine (CID 28065531).[2] National Center for Biotechnology Information.

-

Matrix Scientific. (2017). Safety Data Sheet: (2-Isobutoxyphenyl)-N-methylmethanamine.[2]

Sources

Pharmacological Profiling of (2-Isobutoxyphenyl)-N-methylmethanamine: A Structural & Mechanistic Analysis

Executive Summary

Molecule: (2-Isobutoxyphenyl)-N-methylmethanamine

Systematic Name: N-methyl-1-(2-isobutoxyphenyl)methanamine

Class: Ortho-alkoxybenzylamine

Primary Predicted Activity: Voltage-Gated Sodium Channel (

This technical guide provides a high-level pharmacological deconvolution of (2-Isobutoxyphenyl)-N-methylmethanamine. By analyzing its structural pharmacophores—specifically the lipophilic ortho-isobutoxy tail and the ionizable N-methylbenzylamine headgroup—we identify its probable interaction with Class I antiarrhythmic binding sites and CNS-active enzyme pockets. This document outlines the theoretical binding mechanisms, required validation assays, and safety considerations for drug development professionals.

Part 1: Structural Pharmacophore & Target Prediction

The molecule consists of a lipophilic aromatic core substituted at the ortho position with a bulky isobutoxy ether, linked to a secondary methylamine. This architecture follows the Lipophilic Ring – Linker – Basic Amine scaffold, a hallmark of several neuroactive classes.

Primary Target: Voltage-Gated Sodium Channels ( )

The structural homology to Mexiletine and Lidocaine suggests high affinity for the intracellular pore of voltage-gated sodium channels.

-

Mechanism: State-dependent blockade. The basic amine (

) exists primarily in the cationic form at physiological pH. It penetrates the membrane in its neutral form, becomes protonated intracellularly, and binds to the F1760/Y1771 residues (in -

The "Isobutoxy" Effect: Unlike the methyl groups in Mexiletine, the isobutoxy group provides significant steric bulk and lipophilicity. This likely enhances the compound's affinity for the Inactivated State of the channel, potentially offering superior efficacy in neuropathic pain models where neurons are hyperexcitable (sustained depolarization).

Secondary Target: Monoamine Oxidase B (MAO-B)

Benzylamine derivatives are classic substrates or inhibitors of MAO.[1]

-

Mechanism: The N-methylbenzylamine core mimics the transition state of MAO substrates. However, the bulky ortho-isobutoxy group may create steric hindrance preventing oxidation, converting the molecule from a substrate into a competitive inhibitor .

-

Relevance: Selective MAO-B inhibition is a validated strategy for Parkinson’s disease (e.g., Safinamide, which shares the benzylamine core).

Off-Target Potential: Sigma-1 Receptors ( )

The combination of a hydrophobic aromatic region and a secondary amine is the minimal pharmacophore for Sigma-1 receptor binding. This interaction could modulate calcium signaling and ER stress, providing neuroprotective properties.

Part 2: Experimental Protocols for Validation

To validate these targets, a hierarchical screening approach is required.

Protocol A: Whole-Cell Patch Clamp (Nav1.7 Inhibition)

Objective: Quantify the

-

Cell Line: HEK293 cells stably expressing human

(or -

Solutions:

-

Intracellular: 140 mM CsF, 10 mM NaCl, 10 mM HEPES (pH 7.3).

-

Extracellular: 140 mM NaCl, 3 mM KCl, 1 mM

, 10 mM HEPES (pH 7.4).

-

-

Voltage Protocol:

-

Hold cells at -120 mV (Resting State).

-

Tonic Block: Depolarize to 0 mV (20 ms) at 0.1 Hz. Measure peak current reduction.

-

Inactivated State Block: Use a pre-pulse to -70 mV (500 ms) to induce inactivation before the test pulse.

-

-

Analysis: Calculate the "Shift in Inactivation" (

). A negative shift indicates preferential binding to the inactivated state, a desirable trait for anticonvulsants and analgesics.

Protocol B: Fluorometric MAO-B Inhibition Assay

Objective: Determine selectivity for MAO-B vs. MAO-A.[2]

-

Reagents: Recombinant human MAO-A and MAO-B; Amplex Red reagent; Tyramine (substrate).

-

Workflow:

-

Incubate enzyme (0.1 U/mL) with the test compound (0.1 nM – 100

M) for 30 mins at 37°C. -

Add substrate solution (200

M Tyramine + 1 U/mL HRP + Amplex Red). -

Detection: Measure fluorescence (Ex/Em: 530/590 nm) after 60 mins.

-

-

Control: Use Selegiline (MAO-B specific) and Clorgyline (MAO-A specific) as positive controls.

-

Data Processing: Fit data to a sigmoid dose-response curve to extract

.

Part 3: Mechanism of Action Visualization

The following diagram illustrates the dual-pathway mechanism where the molecule modulates excitability via Sodium Channels while potentially preserving dopamine levels via MAO-B inhibition.

Figure 1: Predicted dual-mechanism of action targeting excitability (Nav) and neurochemistry (MAO-B).

Part 4: Quantitative Data Summary (Predicted SAR)

Based on Structure-Activity Relationship (SAR) data from analogous ortho-alkoxybenzylamines (e.g., Safinamide analogs, Mexiletine derivatives), the following pharmacological profile is projected:

| Parameter | Predicted Value | Rationale (SAR Basis) |

| LogP | 3.2 – 3.5 | Isobutoxy group adds +1.5 log units vs. methoxy; highly BBB permeable. |

| pKa | ~9.2 | Secondary amine; typical for N-methylbenzylamines. |

| Nav1.7 IC50 | 2 – 10 | Comparable to Mexiletine; bulkier ether may improve potency. |

| MAO-B IC50 | 100 – 500 nM | Ortho-substitution favors MAO-B over MAO-A selectivity. |

| Metabolic Stability | Moderate ( | Ortho-isobutoxy blocks Position-2 metabolism; N-demethylation is primary clearance route. |

Part 5: Synthesis & Quality Control

For researchers synthesizing this compound for testing, the following Reductive Amination route is the industry standard for ensuring high purity and yield.

Synthesis Workflow

-

Precursor: Start with 2-isobutoxybenzaldehyde .

-

Reagent: React with methylamine (33% in EtOH) to form the imine intermediate.

-

Reduction: Treat in situ with Sodium Borohydride (

) or Sodium Triacetoxyborohydride at 0°C. -

Workup: Acid/Base extraction. The basic amine allows purification without chromatography by extracting into acidic water, washing the organic layer, then basifying and extracting back into DCM.

QC Check (Self-Validating)

-

1H NMR (CDCl3): Look for the characteristic singlet (or broad s) of the N-methyl group at

2.4-2.5 ppm and the benzylic methylene doublet/singlet at -

HPLC Purity: Must exceed 98% for biological assays to rule out aldehyde toxicity.

References

-

Structure-Activity Relationships of Benzylamine-Based MAO Inhibitors Source:Journal of Medicinal Chemistry Context: Establishes the role of ortho-substitution in directing MAO-B selectivity over MAO-A. URL:[Link] (Landing Page for Journal Search)

-

Molecular Basis for the Block of Voltage-Gated Sodium Channels by Alkyl-Amine Drugs Source:Nature Structural & Molecular Biology Context: Details the binding site (F1760) for local anesthetics and lipophilic amines in the Nav pore. URL:[Link]

-

Pharmacology of Safinamide: A Dual MOA Agent Source:CNS Drug Reviews Context: Safinamide shares the benzylamine core and dual Na+/MAO mechanism proposed for this molecule. URL:[Link]

-

Synthesis of N-Alkoxy and N-Benzyl Amines via Kinetic Resolution Source:JACS Au Context: Provides modern synthetic routes and stability data for complex alkoxy-amine structures. URL:[Link]

Sources

An In-Depth Technical Guide to the Toxicity and Safety of (2-Isobutoxyphenyl)-N-methylmethanamine: A Data-Driven Analysis for Researchers

Introduction and Chemical Identity

(2-Isobutoxyphenyl)-N-methylmethanamine is a chemical compound with the molecular formula C₁₂H₁₉NO.[1] Its structure features an isobutoxy group and an N-methylmethanamine substituent on a phenyl ring. While its specific applications are not widely documented, its structure suggests potential use as an intermediate in organic synthesis, particularly in the development of more complex molecules in fields such as pharmaceuticals and materials science. Given the amine and ether functionalities, it is prudent to handle this compound with the care afforded to potentially bioactive and hazardous materials.

Table 1: Chemical and Physical Properties of (2-Isobutoxyphenyl)-N-methylmethanamine

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₉NO | PubChem[1] |

| Molecular Weight | 193.28 g/mol | PubChem[1] |

| XLogP3 | 2.6 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 4 | PubChem[1] |

Hazard Identification and Classification

Due to the absence of specific toxicological data for (2-Isobutoxyphenyl)-N-methylmethanamine, a precautionary approach to hazard identification is essential. Based on the functional groups present, potential hazards may include:

-

Skin and Eye Irritation: Amine compounds are often basic and can cause irritation or burns upon contact with skin and eyes.[2][3][4]

-

Respiratory Tract Irritation: Inhalation of vapors or aerosols may cause respiratory irritation.[4]

-

Harmful if Swallowed: Oral ingestion may lead to adverse health effects.[3][5]

-

Aquatic Toxicity: Many organic compounds exhibit toxicity to aquatic life.[6][7]

GHS Hazard Statements (Predicted):

-

H335: May cause respiratory irritation.[4]

Safety Data Sheet (SDS) - A Proactive Approach

In the absence of a formal SDS, the following sections outline the critical safety information that should be considered when handling (2-Isobutoxyphenyl)-N-methylmethanamine. This information is based on best practices for handling research chemicals with unknown toxicity.

Section 4: First-Aid Measures

-

Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3][8][9]

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[2][5][9] Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][8][9] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 1-2 glasses of water to drink.[5][8] Seek immediate medical attention.

Section 7: Handling and Storage

-

Handling: Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2][3][5] Use only in a well-ventilated area, preferably in a chemical fume hood.[2][6] Avoid breathing vapor or mist.[2] Avoid contact with skin, eyes, and clothing.[9]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[2][5][9] Store away from incompatible materials such as strong oxidizing agents.

Section 8: Exposure Controls/Personal Protection

-

Engineering Controls: Use of a chemical fume hood is highly recommended to maintain exposure levels below any potential occupational exposure limits.[5]

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[2][9]

-

Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[2][10]

-

Respiratory Protection: If a fume hood is not available or if there is a risk of inhalation, use a NIOSH-approved respirator with an appropriate cartridge.[2]

-

Experimental Protocols for Hazard Assessment

To rigorously determine the toxicological profile of (2-Isobutoxyphenyl)-N-methylmethanamine, a series of standardized in vitro and in vivo assays would be required. The following outlines a logical experimental workflow.

Diagram 1: Experimental Workflow for Toxicological Assessment

Caption: A stepwise approach to evaluating the toxicity of a novel compound.

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Culture: Plate a suitable cell line (e.g., HepG2 for liver toxicity, HaCaT for skin cells) in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Prepare a serial dilution of (2-Isobutoxyphenyl)-N-methylmethanamine in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium.

-

Incubation: Incubate the cells for 24-48 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC₅₀ value (the concentration at which 50% of cells are non-viable).

Conclusion and Future Directions

The current understanding of the toxicity and safety of (2-Isobutoxyphenyl)-N-methylmethanamine is limited. This guide provides a foundational framework for its safe handling and outlines the necessary experimental steps to characterize its toxicological profile. Researchers and drug development professionals are strongly encouraged to proceed with caution and to generate empirical data to ensure the safety of all personnel and the environment. Future studies should focus on the experimental validation of the predicted hazards, beginning with in vitro assays and proceeding to more complex models as necessary.

References

-

PubChem. (2-Isobutoxyphenyl)-N-methylmethanamine. National Center for Biotechnology Information. [Link]

-

EPA. (2025). Methanamine, N-(phenylmethylene)- - GHS Data. [Link]

Sources

- 1. (2-Isobutoxyphenyl)-N-methylmethanamine | C12H19NO | CID 28065531 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. CompTox Chemicals Dashboard [comptox.epa.gov]

- 5. keyorganics.net [keyorganics.net]

- 6. chemicals.basf.com [chemicals.basf.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. assets.thermofisher.cn [assets.thermofisher.cn]

Methodological & Application

High-Performance Liquid Chromatography Analysis of (2-Isobutoxyphenyl)-N-methylmethanamine

Method Development Strategy, Validation Protocols, and Application Notes

Abstract & Scope

This technical guide outlines the development and validation of a Reversed-Phase HPLC (RP-HPLC) method for the analysis of (2-Isobutoxyphenyl)-N-methylmethanamine (CAS: 915921-38-9), a critical intermediate often encountered in the synthesis of aryloxy-alkyl-amine pharmaceutical compounds.

Due to the secondary amine functionality and the lipophilic isobutoxy tail, this molecule presents specific chromatographic challenges: severe peak tailing due to silanol interactions and retention variability based on pH. This guide provides a robust "First Principles" approach, offering two distinct protocols: a standard Low-pH method for general screening/LC-MS compatibility, and a High-pH method for superior peak symmetry.

Molecule Profile & Physicochemical Context

Understanding the analyte is the first step in robust method design. The interplay between the basic amine and the hydrophobic ether tail dictates the separation mechanism.

| Property | Value (Approx.) | Chromatographic Implication |

| Molecular Weight | 193.29 g/mol | Suitable for standard pore size (80–120 Å) columns. |

| LogP (Octanol/Water) | ~2.6 | Moderately lipophilic. Retains well on C18/C8 phases.[1] |

| pKa (Amine) | ~9.3 – 9.8 | Critical: At neutral pH (7.0), the molecule is >99% ionized (cationic). This leads to ionic interactions with residual silanols on the silica surface, causing tailing. |

| Chromophores | Benzene Ring | UV active. Primary absorption ~210–220 nm; Secondary band ~254–260 nm. |

Method Development Strategy (Logic Flow)

The following decision tree illustrates the logic used to select the stationary and mobile phases.

Figure 1: Decision tree for selecting chromatographic conditions based on the amine pKa.

Protocol A: The "Workhorse" Method (Low pH)

Recommended for: Routine purity analysis, reaction monitoring, and LC-MS applications. Mechanism: The low pH ensures the amine is fully protonated. The use of a highly end-capped column prevents the cationic amine from binding to anionic silanols.

Chromatographic Conditions

-

Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) or Waters Symmetry C18.

-

Why: "Base-Deactivated" silica is essential here.

-

-

Mobile Phase A: Water + 0.1% Formic Acid (v/v).

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid (v/v).

-

Note: If using UV only (no MS), 0.1% Trifluoroacetic Acid (TFA) is superior to Formic Acid as it acts as an ion-pairing agent, sharpening the peak further.

-

-

Flow Rate: 1.0 mL/min.[2]

-

Column Temp: 30°C (Control is vital to stabilize pKa effects).

-

Detection: PDA/UV at 215 nm (Quantification) and 254 nm (Identification).

-

Injection Volume: 5–10 µL.

Gradient Table

| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |

| 0.00 | 95 | 5 | Equilibration |

| 1.00 | 95 | 5 | Hold |

| 8.00 | 10 | 90 | Linear Gradient |

| 10.00 | 10 | 90 | Wash |

| 10.10 | 95 | 5 | Re-equilibration |

| 14.00 | 95 | 5 | End |

Protocol B: The "Gold Standard" Shape Method (High pH)

Recommended for: Final product release, impurity profiling where resolution is critical. Mechanism: At pH 10, the amine is deprotonated (neutral). This eliminates ionic interactions with silanols, resulting in perfectly symmetrical peaks and higher retention (increased hydrophobicity).

Chromatographic Conditions

-

Column: Waters XBridge C18 or Phenomenex Gemini-NX (4.6 x 150 mm, 5 µm).

-

Warning: Do NOT use standard silica columns at pH 10; they will dissolve. You must use Hybrid Particle Technology (HPT) or polymer-coated silica.

-

-

Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (adjusted to pH 10.0 with Ammonium Hydroxide).

-

Mobile Phase B: Acetonitrile.[3]

-

Flow Rate: 1.0 mL/min.[2]

-

Detection: UV at 215 nm.

Sample Preparation Protocol

Objective: Ensure complete solubility without inducing degradation.

-

Stock Solution (1.0 mg/mL):

-

Weigh 10 mg of (2-Isobutoxyphenyl)-N-methylmethanamine.

-

Dissolve in 10 mL of 50:50 Water:Acetonitrile .

-

Note: Do not use 100% Acetonitrile if using Method A (Low pH), as the sudden pH shock upon injection can cause split peaks.

-

-

Working Standard (50 µg/mL):

-

Dilute 500 µL of Stock Solution into 9.5 mL of Mobile Phase A (Initial conditions).

-

-

Filtration:

-

Filter through a 0.22 µm PTFE or Nylon syringe filter. Avoid PVDF if protein precipitation is not involved, though PTFE is safest for lipophilic amines.

-

Validation Parameters (ICH Q2 Aligned)

To ensure the method is "fit for purpose," the following validation criteria must be met.

System Suitability Testing (SST)

Run 5 replicate injections of the Working Standard before every sample set.

Figure 2: System Suitability logic flow. Tailing factor is the critical attribute for this amine.

Linearity & Range[4]

-

Range: 5 µg/mL to 100 µg/mL (covering 10% to 200% of target concentration).

-

Acceptance: Correlation coefficient (

)

Specificity (For Impurities)

If analyzing this molecule as an intermediate, you must demonstrate resolution from its precursors (e.g., 2-isobutoxybenzaldehyde or methylamine).

-

Resolution (Rs): > 2.0 between the main peak and the nearest impurity.

Troubleshooting Guide

| Observation | Probable Cause | Corrective Action |

| Peak Tailing (Tf > 1.8) | Secondary silanol interactions. | Method A: Switch from Formic Acid to 0.1% TFA (stronger ion pair). Method B: Ensure pH is > 10.0. |

| Retention Time Drift | pH instability or Temperature fluctuation. | Secondary amines are sensitive to pH changes near their pKa. Ensure buffer capacity is sufficient and column oven is stable. |

| Split Peaks | Solvent mismatch. | Sample diluent contains too much strong solvent (ACN) compared to initial mobile phase. Dilute sample in Mobile Phase A. |

| High Backpressure | Precipitation. | If using Phosphate buffers (not recommended here) with high ACN, salts may precipitate. Stick to Volatile buffers (Formate/Acetate/Bicarbonate). |

References

-

ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.[7]

-

McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes in high-performance liquid chromatography. Journal of Chromatography A.

-

PubChem. (n.d.).[8] (2-Isobutoxyphenyl)-N-methylmethanamine Compound Summary. National Library of Medicine.

-

Dolan, J. W. (2006). Temperature Selectivity in Reversed-Phase LC. LCGC North America.

Sources

- 1. elementlabsolutions.com [elementlabsolutions.com]

- 2. Derivatization and Separation of Aliphatic Amines [sigmaaldrich.com]

- 3. Separation of Benzenemethanamine, 2-chloro-N-ethyl-N-(3-methylphenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 4. ptfarm.pl [ptfarm.pl]

- 5. researchgate.net [researchgate.net]

- 6. repository.up.ac.za [repository.up.ac.za]

- 7. mastercontrol.com [mastercontrol.com]

- 8. (2-Isobutoxyphenyl)-N-methylmethanamine | C12H19NO | CID 28065531 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Application Note: Scalable Synthesis of (2-Isobutoxyphenyl)-N-methylmethanamine HCl

Executive Summary

This application note details a robust, three-stage protocol for the synthesis of (2-Isobutoxyphenyl)-N-methylmethanamine hydrochloride , a secondary benzylamine derivative often utilized as a pharmacophore building block in CNS-active drug discovery.

The synthesis addresses specific challenges associated with ortho-substituted benzene rings, particularly steric hindrance during the etherification and amination steps. The protocol utilizes a Reductive Amination strategy, chosen for its high chemoselectivity and scalability compared to direct alkylation methods. The final isolation via hydrochloride salt formation ensures long-term stability and high purity (>98%) suitable for biological screening.

Strategic Analysis & Retrosynthesis

The structural core of the target molecule consists of a benzene ring substituted at the ortho position with an isobutoxy group and a methylaminomethyl moiety.

Retrosynthetic Logic

-

Disconnection: The C-N bond is the most strategic disconnection point.

-

Precursors: This reveals 2-isobutoxybenzaldehyde and methylamine as the primary synthons.

-

Starting Material: The aldehyde is accessible via Williamson ether synthesis from the inexpensive commodity chemical salicylaldehyde (2-hydroxybenzaldehyde).

Mechanism of Action[1][2][3][4]

-

Etherification:

reaction between the phenoxide anion and isobutyl bromide. -

Reductive Amination: Condensation of the aldehyde and amine to form an imine (Schiff base), followed by irreversible hydride transfer from sodium borohydride (NaBH4).

DOT Diagram 1: Synthesis Pathway

Figure 1: Step-wise synthetic pathway from commodity chemicals to the final hydrochloride salt.

Materials & Safety Protocols

Critical Reagents

| Reagent | Grade | Role | Hazard Note |

| Salicylaldehyde | >98% | Starting Material | Skin irritant. |

| Isobutyl Bromide | 99% | Alkylating Agent | Flammable; lachrymator. |

| Methylamine | 33% in EtOH | Amine Source | Volatile toxic gas ; use in fume hood. |

| Sodium Borohydride | 98% Powder | Reducing Agent | Water reactive; evolves |

| HCl in Dioxane | 4.0 M | Acid Source | Corrosive; moisture sensitive. |

Safety Advisory

-

Methylamine Exposure: Methylamine has a low odor threshold (rotten fish) but causes olfactory fatigue. Always handle in a well-ventilated fume hood.

-

Exotherm Control: The addition of NaBH4 to the imine solution is exothermic and evolves hydrogen. Maintain temperature <10°C during addition to prevent runaway reactions.

Experimental Protocols

Protocol A: Synthesis of 2-Isobutoxybenzaldehyde

Rationale: Direct alkylation of the phenolic hydroxyl group.

-

Setup: Equip a 500 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

-

Charging: Add Salicylaldehyde (12.2 g, 100 mmol) and anhydrous DMF (100 mL).

-

Deprotonation: Add Potassium Carbonate (

) (20.7 g, 150 mmol). Stir at room temperature for 15 minutes. The solution will turn yellow (phenoxide formation). -

Alkylation: Add Isobutyl bromide (16.4 g, 120 mmol) via syringe.

-

Reaction: Heat the mixture to 80°C for 16 hours.

-

Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1). The starting material (

) should disappear, replaced by the ether product (

-

-

Workup:

-

Yield: Expect ~15-16 g (85-90%) of a pale yellow oil. Use directly in the next step.

Protocol B: Reductive Amination (Target Synthesis)

Rationale: One-pot formation of the secondary amine.[4] The use of excess methylamine prevents bis-alkylation.

-

Imine Formation:

-

In a 250 mL RBF, dissolve 2-Isobutoxybenzaldehyde (10.0 g, 56 mmol) in Methanol (anhydrous, 100 mL).

-

Add Methylamine (33% in Ethanol) (26 mL, ~220 mmol, 4.0 eq).

-

Stir at room temperature for 2 hours.

-

Mechanism Note: The solution may warm slightly.[5] The equilibrium shifts toward the imine (

) species.

-

-

Reduction:

-

Cool the reaction mixture to 0°C (Ice bath).

-

Add Sodium Borohydride (

) (3.2 g, 84 mmol, 1.5 eq) portion-wise over 20 minutes. -

Caution: Vigorous bubbling (

evolution) will occur. Do not seal the flask. -

Allow the mixture to warm to room temperature and stir for 12 hours.

-

-

Quench & Extraction:

-

Quench by carefully adding water (50 mL).

-

Evaporate the Methanol/Ethanol on a rotary evaporator (bath temp 40°C).

-

Basify the remaining aqueous residue to pH >12 using 2M NaOH.

-

Extract with Dichloromethane (DCM) (

mL). -

Dry combined organic layers over

and concentrate to yield the Crude Free Base (pale yellow oil).

-

Protocol C: Hydrochlorination & Crystallization

Rationale: Converting the oil free base into a stable, crystalline solid.

-

Dissolution: Dissolve the crude free base oil (~10 g) in dry Diethyl Ether (100 mL). Ensure the solution is clear; filter if turbid.

-

Acidification:

-

Cool to 0°C.

-

Dropwise add 4M HCl in Dioxane (or generate HCl gas) until the solution reaches pH 2.

-

A white precipitate will form immediately.

-

-

Isolation:

-

Stir for 30 minutes at 0°C to maximize precipitation.

-

Filter the solid using a sintered glass funnel.

-

Wash the cake with cold Ether (

mL) to remove non-polar impurities.

-

-

Recrystallization (Polishing):

-

Dissolve the crude salt in a minimum amount of hot Isopropanol (IPA) .

-

Allow to cool slowly to RT, then refrigerate.

-

Filter pure white crystals.

-

DOT Diagram 2: Workup & Purification Logic

Figure 2: Logic flow for the isolation of the amine from the reductive amination matrix.

Quality Control & Validation

To ensure the protocol was successful, the final product must meet the following criteria:

Analytical Specifications

| Test | Method | Acceptance Criteria |

| Appearance | Visual | White to off-white crystalline solid. |

| Purity | HPLC (C18, ACN/H2O) | > 98.0% Area.[6] |

| Identity | 1H-NMR (DMSO-d6) | Consistent with structure. |

| Salt Stoichiometry | Elemental Analysis / Titration | Chloride content ~15-16% (theoretical). |

1H-NMR Interpretation Guide (Expected Signals)

-

9.0-9.5 ppm: Broad singlet (2H), Ammonium protons (

- 7.0-7.5 ppm: Multiplet (4H), Aromatic ring protons.

-

4.1 ppm: Singlet (2H), Benzylic

-

3.8 ppm: Doublet (2H),

- 2.5 ppm: Singlet (3H), N-Methyl group.

-

2.0 ppm: Multiplet (1H), Methine (

- 1.0 ppm: Doublet (6H), Methyl groups of isobutyl.

Troubleshooting Guide

Issue: Low Yield in Etherification

-

Cause: Steric hindrance at the ortho position.

-

Solution: Increase reaction time to 24h or switch solvent to Acetonitrile (reflux) which can sometimes offer better kinetic profiles for

reactions.

Issue: Product is an Oil, not a Solid

-

Cause: Hygroscopic salt or residual solvent.

-

Solution: Triturate the oil with anhydrous diethyl ether or hexane. Scratch the flask wall with a glass rod to induce nucleation. Ensure the HCl source is anhydrous.

Issue: Secondary vs. Tertiary Amine Impurity

-

Cause: Reaction of the product with another equivalent of aldehyde.[7]

-

Solution: Ensure Methylamine is in large excess (4-5 equivalents) during the imine formation step. This statistically favors the mono-alkylated product [1].

References

-

Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862. Link

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

-

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Mechanism of Reductive Amination).[8][2][4]

-

PubChem Compound Summary. (2025). "(2-Isobutoxyphenyl)-N-methylmethanamine".[9] National Center for Biotechnology Information. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. researchgate.net [researchgate.net]

- 5. chemistry.mdma.ch [chemistry.mdma.ch]

- 6. Preparation method of compound 2-(3-formyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid ethyl ester and febuxostat - Eureka | Patsnap [eureka.patsnap.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 9. (2-Isobutoxyphenyl)-N-methylmethanamine | C12H19NO | CID 28065531 - PubChem [pubchem.ncbi.nlm.nih.gov]

Storage and handling protocols for (2-Isobutoxyphenyl)-N-methylmethanamine

Abstract & Scope

This technical guide outlines the rigorous handling, solubilization, and storage protocols for (2-Isobutoxyphenyl)-N-methylmethanamine (also known as N-methyl-2-isobutoxybenzylamine).[1][2] This compound is a secondary benzylamine derivative frequently utilized as a pharmacophore in neuroscience research (specifically in trace amine-associated receptor [TAAR] ligand development) and as a synthetic intermediate.[1][2]

Due to the presence of a secondary amine moiety and an electron-rich aromatic ether linkage, this compound exhibits specific sensitivities to oxidative degradation and atmospheric carbon dioxide (carbamate formation).[1][2] This guide provides a self-validating workflow to maintain >98% purity over extended storage periods.

Physicochemical Profile & Identification

Table 1: Chemical Identity & Properties

| Property | Data | Notes |

| IUPAC Name | N-methyl-1-[2-(2-methylpropoxy)phenyl]methanamine | |

| Common Name | (2-Isobutoxyphenyl)-N-methylmethanamine | |

| CAS Registry | 915921-38-9 (Free Base) | Verify specific salt form on label.[1][2][3][4] |

| Formula | C₁₂H₁₉NO | |

| Mol.[2][5] Weight | 193.29 g/mol | |

| Physical State | Free Base: Colorless to pale yellow oilHCl Salt: White crystalline solid | CRITICAL: Handling differs by state.[1][2] |

| pKa (Calc.) | ~9.5 (Amine) | Basic; forms salts readily.[2] |

| Solubility | DMSO (>20 mg/mL), Ethanol, Methanol | Low water solubility (Free Base).[2] |

Hazard Identification & Safety (GHS)

Refer to the specific Safety Data Sheet (SDS) provided by your vendor before handling.[2]

-

Corrosive/Irritant: As a secondary amine, the free base is corrosive to skin and mucous membranes (Category 1B). The salt form is a severe irritant (Category 2).[2]

-

Acute Toxicity: Harmful if swallowed or inhaled.[2][4][5][6]

-

PPE Requirements: Nitrile gloves (double-gloving recommended for oils), chemical safety goggles, and a fume hood are mandatory .[1][2]

Storage Protocols: The "Lifecycle" Approach

The stability of (2-Isobutoxyphenyl)-N-methylmethanamine is dictated by its physical form.[1][2] The free base is significantly more reactive than the hydrochloride salt.

Decision Matrix: Storage Conditions

The following logic gate determines the optimal storage environment based on the compound's state upon receipt.

Figure 1: Storage Logic Tree.[1][2] Blue nodes indicate intake, Red indicates high-risk forms, Green indicates stable forms.[1][2]

Detailed Storage Mechanics

-

Atmosphere (The Argon Rule): Secondary amines react with atmospheric CO₂ to form carbamates (white crusts on oil surfaces).[2]

-

Protocol: Always backfill the vial with dry Argon or Nitrogen gas after every use.

-

-

Temperature:

-

Container: Amber glass vials are required to prevent photo-oxidation of the aromatic ether moiety.[1][2]

Handling & Solubilization Protocols

The "Inert Aliquot" Method

Repeated freeze-thaw cycles introduce moisture, leading to hydrolysis or hydrate formation.[1][2] Use this self-validating method for preparing stock solutions.[1][2]

Reagents:

Step-by-Step Protocol:

-

Equilibration: Allow the product vial to warm to room temperature inside a desiccator (approx. 30 mins). Why? Opening a cold vial condenses atmospheric water into the product.

-

Visual Validation (Quality Check 1):

-

Solubilization: Dissolve the compound to a high concentration (e.g., 10-50 mM) in anhydrous DMSO.

-

Note: Avoid water for stock solutions.[2]

-

-

Aliquoting: Immediately dispense into single-use aliquots (e.g., 50 µL) in amber microtubes.

-

Storage: Freeze aliquots at -20°C or -80°C. Do not refreeze after thawing.

Solubilization Workflow Diagram

Figure 2: The Inert Aliquot Workflow designed to minimize moisture introduction and oxidation.[1][2]

Stability & Degradation Mechanisms[1][2]

Understanding why the protocol exists ensures adherence.

-

Oxidation (N-Oxidation):

-

Carbamate Formation:

-

Ether Cleavage (Rare):

Emergency Procedures

-

Skin Contact: Immediately wash with soap and water for 15 minutes.[2] Secondary amines penetrate skin rapidly.[2]

-

Spill: Absorb with an inert material (vermiculite).[2] Do not use cellulose-based materials (paper towels) for large spills of the free base, as they can react exothermically with strong amines.[1][2]

-

Disposal: Dispose of as hazardous organic waste (amine-containing).[1][2]

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 28065531, (2-Isobutoxyphenyl)-N-methylmethanamine.[1][2] Retrieved from [Link][2]

-

National Research Council (US) Committee on Prudent Practices in the Laboratory (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[2] Retrieved from [Link]

-

European Chemicals Agency (ECHA). Guidance on the Application of the CLP Criteria - Germ Cell Mutagenicity (General Amine Toxicity).[2] Retrieved from [Link]

Sources

- 1. CAS 103-67-3: N-Methylbenzylamine | CymitQuimica [cymitquimica.com]

- 2. (2-Isobutoxyphenyl)-N-methylmethanamine | C12H19NO | CID 28065531 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. guidechem.com [guidechem.com]

- 4. keyorganics.net [keyorganics.net]

- 5. researchgate.net [researchgate.net]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. ias.ac.in [ias.ac.in]

- 8. reddit.com [reddit.com]

Technical Application Note: Strategic Utilization of (2-Isobutoxyphenyl)-N-methylmethanamine in Medicinal Chemistry

Executive Summary & Molecule Profile

Target Molecule: (2-Isobutoxyphenyl)-N-methylmethanamine

Synonyms:

This application note details the utility of (2-Isobutoxyphenyl)-N-methylmethanamine as a high-value intermediate in the synthesis of CNS-active agents and antimycotics. Unlike its para-substituted isomer (a key intermediate for Pimavanserin), this ortho-substituted scaffold offers unique steric properties that influence receptor binding kinetics and metabolic stability.

Physicochemical Profile (Calculated)

| Property | Value | Significance |

| Molecular Weight | 193.29 g/mol | Fragment-based drug design (FBDD) compliant (<200 Da). |

| LogP (Predicted) | ~2.6 - 2.8 | Highly lipophilic; excellent Blood-Brain Barrier (BBB) penetration potential. |

| pKa (Base) | ~9.5 | Exists predominantly as a cation at physiological pH; suitable for cation-pi interactions. |

| H-Bond Donors | 1 (NH) | Secondary amine allows for a single critical H-bond or further functionalization. |

| Rotatable Bonds | 4 | The ortho-isobutoxy group restricts rotation of the benzyl-nitrogen bond (Atropisomerism potential). |

Strategic Applications in Drug Discovery

A. The "Ortho-Effect" in SAR Exploration

In Structure-Activity Relationship (SAR) studies, switching from a para (4-position) to an ortho (2-position) substituent is a critical strategy for:

-

Conformational Locking: The bulky isobutoxy group at the 2-position creates steric clash with the benzylic amine, restricting the conformational space. This can lock the molecule into a bioactive conformation, potentially increasing potency.

-

Metabolic Protection: The ortho-substituent shields the benzylic carbon from oxidative deamination by cytochrome P450 enzymes, potentially extending half-life (

).

B. Core Synthetic Utility

This secondary amine serves as a nucleophilic building block for:

-

Urea/Carbamate Formation: Reaction with isocyanates or chloroformates (e.g., synthesis of Pimavanserin analogs).

-

Reductive Amination: Linking to ketone-containing scaffolds to form tertiary amines.

-

Nucleophilic Aromatic Substitution (

): Attaching to electron-deficient heterocycles (e.g., chloropyridines or chloropyrimidines).

Validated Synthesis Protocol: Reductive Amination

Objective: Synthesize (2-Isobutoxyphenyl)-N-methylmethanamine from 2-isobutoxybenzaldehyde with high purity, avoiding over-alkylation to the tertiary amine.

Mechanism:

The reaction proceeds via the formation of an

Reagents & Materials[1][2][3][4][5][6][7][8][9]

-

Precursor: 2-Isobutoxybenzaldehyde (1.0 eq)

-

Amine Source: Methylamine (2.0 M in THF, 1.2 eq)

-

Reducing Agent: Sodium Triacetoxyborohydride (STAB) (1.5 eq)

-

Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (Anhydrous)

-

Quench: Saturated

Step-by-Step Methodology

-

Imine Formation (Equilibrium Phase):

-

Charge a dry reaction vessel with 2-isobutoxybenzaldehyde (10 mmol) and anhydrous DCE (50 mL).

-

Add Methylamine solution (12 mmol) dropwise at 0°C.

-

Critical Step: Stir at room temperature for 1–2 hours.

-

Validation: Monitor by TLC or

-NMR. The aldehyde peak (

-

-

Reduction (Irreversible Phase):

-

Cool the mixture to 0°C.

-

Add STAB (15 mmol) portion-wise over 15 minutes. (Caution: Gas evolution).

-

Allow to warm to room temperature and stir for 12 hours under

atmosphere.

-

-

Work-up & Purification:

-

Quench with saturated aqueous

(30 mL). Stir vigorously for 20 mins to decompose borate complexes. -

Extract with DCM (

mL). -

Wash combined organics with Brine, dry over

, and concentrate in vacuo. -

Purification: If necessary, purify via flash column chromatography (

, DCM:MeOH:NH4OH 95:5:1).

-

Self-Validating Quality Control

Before using this intermediate in subsequent steps, verify:

-

-NMR (CDCl3): Look for the N-methyl singlet at

-

Absence of Aldehyde: No singlet at

ppm. -

Absence of Tertiary Amine: Mass spectrometry should show dominant

.

Application Workflow: Urea Pharmacophore Assembly

This protocol describes the coupling of the intermediate with a generic isocyanate, a common workflow in generating antipsychotic or urea-based anticancer candidates.

Workflow Diagram (DOT)

Caption: Figure 1. Synthetic workflow from aldehyde precursor to final urea-linked drug candidate, emphasizing Quality Control (QC) gates.

Coupling Protocol

-

Preparation: Dissolve (2-Isobutoxyphenyl)-N-methylmethanamine (1.0 eq) in anhydrous THF.

-

Activation: (Optional) Add Triethylamine (1.5 eq) if the amine is a salt (e.g., HCl salt).

-

Addition: Add the electrophile (e.g., 4-fluorobenzyl isocyanate) (1.1 eq) dropwise at 0°C.

-

Completion: Stir at RT for 4 hours.

-

Validation: The reaction is self-indicating; the basic secondary amine converts to a neutral urea. TLC will show a significant shift in

(usually lower polarity than the amine).

References & Authoritative Grounding

-

Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. Validates the STAB protocol for secondary amine synthesis. Link

-

Acadia Pharmaceuticals Inc. (2006). "Synthesis of Pimavanserin and Intermediates." US Patent 7,601,740. Describes the synthesis of the para-isobutoxy analogue, establishing the baseline chemistry for this class of compounds. Link

-

Ghorab, M. M., et al. (2017). "Synthesis and biological evaluation of some new benzylamine derivatives as antimicrobial agents." Journal of Enzyme Inhibition and Medicinal Chemistry. Demonstrates the biological relevance of the alkoxybenzylamine scaffold. Link

-

PubChem. (2025). "Compound Summary: (2-Isobutoxyphenyl)-N-methylmethanamine." National Library of Medicine. Physicochemical property verification. Link

Application Note: Process Development and Scale-Up Strategies for (2-Isobutoxyphenyl)-N-methylmethanamine

Abstract & Scope

This application note details the robust scale-up procedure for (2-Isobutoxyphenyl)-N-methylmethanamine (also known as 2-isobutoxy-N-methylbenzylamine), a critical secondary amine intermediate often utilized in the synthesis of calcium channel blockers (e.g., Bepridil analogs) and other CNS-active agents.

Transitioning from gram-scale discovery to kilogram-scale pilot production requires a shift from "yield-first" to "safety-and-process-control-first" methodologies. This guide focuses on the Reductive Amination Route starting from Salicylaldehyde, optimized for thermal safety, impurity control (specifically the "dimer" tertiary amine), and solvent handling.

Retrosynthetic Analysis & Route Selection

While direct alkylation of methylamine with 2-isobutoxybenzyl chloride is theoretically possible, it is discarded for scale-up due to the instability of the benzyl chloride intermediate and the high risk of over-alkylation.

Selected Route: Reductive Amination

-

Step 1 (Etherification): Alkylation of Salicylaldehyde with Isobutyl bromide using Phase Transfer Catalysis (PTC).

-

Step 2 (Reductive Amination): Condensation of the resulting aldehyde with Methylamine, followed by reduction.

Why this route?

-

Atom Economy: High.

-

Impurity Profile: Avoids mutagenic alkyl halides in the final step.

-

Scalability: The reaction intermediates are stable, and the exotherms are manageable with standard cooling loops.

Phase 1: Synthesis of 2-Isobutoxybenzaldehyde

Objective: Alkylation of the phenolic hydroxyl group.

Critical Process Parameters (CPPs)

-

Solvent Selection: Avoid DMF (dimethylformamide) if possible due to difficulty in aqueous removal and thermal hazards during distillation. Toluene with a Phase Transfer Catalyst (PTC) or Acetone is preferred.

-

Stirring: The reaction is biphasic (solid/liquid or liquid/liquid). Mass transfer is the rate-limiting step.

-

Stoichiometry: Slight excess of Isobutyl bromide (1.1 equiv) drives conversion; unreacted phenol is difficult to separate from the product aldehyde.

Scale-Up Protocol (1.0 kg Scale Basis)

Reagents:

-

Salicylaldehyde: 1.0 equiv

-

Isobutyl Bromide: 1.2 equiv

-

Potassium Carbonate (

): 2.0 equiv (milled/powdered) -

Potassium Iodide (KI): 0.1 equiv (Finkelstein catalyst)

-

Solvent: Acetone (5 vol) or Toluene (5 vol) with TBAB (0.05 equiv). Protocol below uses Acetone for ease of IPC.

Procedure:

-

Charging: To a jacketed reactor, charge Salicylaldehyde (1.0 kg) and Acetone (5.0 L). Start agitation (Impeller tip speed

m/s). -

Base Addition: Add

(2.26 kg) and KI (136 g). Note: Exothermic adsorption may occur.[1] -

Alkylation: Add Isobutyl bromide (1.35 kg) via addition funnel over 30 minutes.

-

Reflux: Heat the slurry to reflux (

) for 12–18 hours.-

IPC (In-Process Control): Monitor by HPLC. Target:

Salicylaldehyde.

-

-

Workup:

-

Cool to

. Filter off inorganic salts ( -

Concentrate filtrate under vacuum to remove Acetone.

-

Dissolve residue in Toluene (3.0 L). Wash with 1N NaOH (to remove trace unreacted phenol) and then Water.

-

Result: The Toluene solution containing 2-Isobutoxybenzaldehyde is usually carried forward directly to Step 2 (telescoped process) to save energy.

-

Phase 2: Reductive Amination (The Critical Step)

Objective: Formation of the secondary amine while suppressing the "dimer" (tertiary amine) impurity.

The Chemistry & Safety Logic

The reaction proceeds through an imine intermediate (

-

Hazard 1 (Exotherm): The condensation of aldehyde and methylamine is exothermic.

-

Hazard 2 (Hydrogen): Using Sodium Borohydride (

) releases hydrogen gas ( -

Selectivity: To prevent the product amine from reacting with more aldehyde (forming the dimer), Methylamine must be in excess (>3.0 equiv) during the imine formation.

Scale-Up Protocol[3][4]

Reagents:

-

2-Isobutoxybenzaldehyde (in Toluene solution from Step 1): 1.0 equiv

-

Methylamine (33% in Ethanol or 40% aq): 3.0–4.0 equiv

-

Sodium Borohydride (

): 0.6–0.8 equiv (Note: 1 mole of -

Solvent: Methanol (essential for Borohydride solubility).

Procedure:

-

Imine Formation:

-

Charge the Toluene solution of aldehyde into the reactor.

-

Add Methanol (3 vol).

-

Cool to

. -

Slow Addition: Add Methylamine solution dropwise. Maintain internal temperature

. (Exothermic). -

Agitate at

for 2 hours. -

IPC:[2] Check for disappearance of Aldehyde peak by HPLC. (Imine is unstable on silica; use reverse phase or GC).

-

-

Reduction:

-

Cool the Imine mixture to

. -

Solid Addition: Add

granules portion-wise via a solids addition port (or as a stabilized solution in NaOH if liquid dosing is required). -

Critical Safety: Monitor

evolution. Do not seal the reactor tight; ensure vent line is open to scrubber. -

Allow to warm to

and stir for 4 hours.

-

-

Quench & Isolation (Acid/Base Swing):

-

Quench: Cool to

. Slowly add Acetone (0.5 equiv) to destroy excess hydride (forms Isopropanol), then add Water. -

Acidification: Add aqueous HCl until pH < 2. This forces the product amine into the aqueous layer as the hydrochloride salt.

-

Wash: Extract the aqueous layer with Toluene (removes neutral impurities like unreacted aldehyde or non-basic byproducts). Discard organic layer.

-

Basification: Adjust the aqueous layer pH to > 12 using NaOH (50%). The product oils out.

-

Extraction: Extract the product into MTBE or Toluene.

-

Drying/Concentration: Dry over

, filter, and concentrate.

-

Visualized Workflows (Graphviz)

Synthesis Workflow

This diagram illustrates the logical flow from raw materials to the crude amine.

Caption: Figure 1. Telescoped synthesis route. Note the non-isolated imine intermediate to minimize hydrolysis risks.

Purification Logic (Acid/Base Swing)

This diagram details the self-validating purification system relying on the basicity of the amine.

Caption: Figure 2. Acid/Base Swing Extraction. This protocol ensures removal of non-basic impurities (unreacted aldehyde) without chromatography.

Process Data Summary

| Parameter | Specification / Range | Rationale |

| Methylamine Equivalents | 3.0 – 4.0 eq | High excess prevents "dimer" formation ( |

| Imine Formation Temp | Higher temps promote polymerization or degradation of unstable imines. | |

| Reduction Temp | Controlled addition at | |

| Quench pH | Ensures complete protonation of amine for separation from neutrals. | |

| Yield (Step 1) | 85–92% | High yield expected; loss mostly due to mechanical transfers. |

| Yield (Step 2) | 75–85% | Losses usually occur during the phase cuts; optimize settling times. |

Troubleshooting & Self-Validation

-

Issue: Low Yield in Step 2.

-

Cause: Incomplete imine formation before

addition. -

Validation: Check IPC. If aldehyde is present after methylamine addition but before reduction, stir longer or add dehydrating agent (

).

-

-

Issue: Presence of Tertiary Amine (Dimer). [3]

-

Cause: Localized starvation of methylamine.

-

Fix: Increase agitation speed during methylamine addition; ensure methylamine is added before the reducing agent (sequential addition, not simultaneous).

-

References

-

Abdel-Magid, A. F., et al. (1996).[4][3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.[3] Link

- Context: Foundational text for choosing borohydride reducing agents and stoichiometry for secondary amines.

- Roughley, S. D., & Jordan, A. M. (2011). "The Medicinal Chemist’s Guide to Solving ADMET Challenges." Royal Society of Chemistry. Context: Discusses the physicochemical properties of lipophilic amines in drug design.

- Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press.

-

Occupational Safety and Health Administration (OSHA).

Sources

Troubleshooting & Optimization

Troubleshooting low solubility of (2-Isobutoxyphenyl)-N-methylmethanamine free base

Technical Support Center: (2-Isobutoxyphenyl)-N-methylmethanamine

This guide provides comprehensive troubleshooting strategies for researchers encountering low solubility with (2-Isobutoxyphenyl)-N-methylmethanamine free base. The content is structured to move from foundational understanding to advanced, practical solutions.

Part 1: Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving my (2-Isobutoxyphenyl)-N-methylmethanamine. Why is it poorly soluble in aqueous solutions?

A1: The low aqueous solubility is inherent to its molecular structure. The compound has two key features driving this behavior:

-

Lipophilic Nature : The isobutoxy group and the phenyl ring are large, nonpolar components that prefer to interact with other nonpolar molecules rather than water. This is often quantified by a high logarithm of the partition coefficient (LogP). The predicted XLogP3 for this molecule is 2.6, indicating a significant preference for a nonpolar environment over a polar one like water[1].

-

Free Base Form : The molecule contains a secondary amine (N-methylmethanamine group), which is a weak base. In its "free base" or neutral form, this amine is not charged and contributes less to water solubility. For the molecule to dissolve in water, the water molecules must expend energy to create a cavity for the lipophilic parts, which is energetically unfavorable.

Q2: What does "free base" mean and how does it impact my experiment?

A2: "Free base" refers to the neutral, unprotonated form of an amine. Amines can accept a proton (H+) to become a positively charged ammonium salt. This transformation is critical for solubility.

-

Neutral (Free Base) : Poorly soluble in water but generally soluble in organic solvents like dichloromethane (DCM), ethyl acetate, or methanol[2].

-

Charged (Salt Form) : Significantly more soluble in water and other polar solvents.

If your experimental medium is at a neutral or basic pH, your compound will remain in its free base form and will likely not dissolve.

Q3: How does pH influence the solubility of this compound?

A3: pH is the most critical factor governing the solubility of this amine. The relationship is defined by the Henderson-Hasselbalch equation[3][4][5]. The secondary amine has a basic pKa (predicted to be around 9.7 for a similar structure, N-methylbenzylamine)[6].

-

At pH values well below the pKa (e.g., pH 2-5) : The amine will be predominantly protonated (R-NHCH₃⁺). This charged species is polar and will exhibit significantly higher aqueous solubility.

-

At pH values near or above the pKa (e.g., pH 8-12) : The amine will be in its neutral, free base form (R-NCH₃), which has very low intrinsic solubility[5].

Therefore, to dissolve this compound in an aqueous buffer, you must acidify the solution.

Q4: What are the first and simplest things I should try to get my compound into solution?

A4: Start with the most straightforward approaches before moving to more complex methods:

-

pH Adjustment : Attempt to dissolve the compound in an acidic aqueous buffer (e.g., pH 4-5 acetate buffer or simple dilute HCl). This is the most effective and common method for solubilizing basic compounds[4][7].

-